molecular formula C5H8N2O B1526896 3-Aminotetrahydrofuran-3-carbonitrile CAS No. 1037301-15-7

3-Aminotetrahydrofuran-3-carbonitrile

Cat. No. B1526896
CAS RN: 1037301-15-7
M. Wt: 112.13 g/mol
InChI Key: DESOQXQPWQVATO-UHFFFAOYSA-N
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Description

3-Aminotetrahydrofuran-3-carbonitrile is a chemical compound with the CAS number 1037301-15-7 . It is used in various research and development applications .

Scientific Research Applications

Catalysis in Organic Synthesis

3-Aminotetrahydrofuran-3-carbonitrile: is a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of nitrogen-containing functional groups into various molecular frameworks. This compound can serve as a precursor for the synthesis of aminocoumarins , which are important in the development of pharmaceuticals and agrochemicals . The amino group in the structure provides a site for catalytic reactions, enabling the construction of complex molecules with high precision.

Covalent Organic Frameworks (COFs)

The amino-functionalized variant of this compound can be utilized to construct covalent organic frameworks . These frameworks have a wide range of applications due to their permanent porosity, large specific surface area, and high stability. They are particularly useful in catalysis, where the introduction of transition metals such as Cu(II) can improve catalytic performance for oxidation and reduction reactions .

Safety and Hazards

The safety data sheet for a similar compound, (S)-3-Aminotetrahydrofuran hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-aminooxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5(7)1-2-8-4-5/h1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESOQXQPWQVATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotetrahydrofuran-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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